Cas no 2166341-77-9 ((6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol)
![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol structure](https://ja.kuujia.com/scimg/cas/2166341-77-9x500.png)
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol 化学的及び物理的性質
名前と識別子
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- (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol
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- MDL: MFCD31537432
- インチ: 1S/C7H13NO2/c8-6-4-2-1-3-5(10-4)7(6)9/h4-7,9H,1-3,8H2/t4?,5?,6-,7-/m1/s1
- InChIKey: WCNCNMVPVFELTR-TVVDDFTJSA-N
- SMILES: C12OC([C@@H](O)[C@@H]1N)CCC2
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60883-500MG |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
2166341-77-9 | 95% | 500MG |
¥ 7,642.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60883-250MG |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
2166341-77-9 | 95% | 250MG |
¥ 4,587.00 | 2023-03-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00788708-250mg |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
2166341-77-9 | 97% | 250mg |
¥8729.0 | 2023-03-16 | |
Advanced ChemBlocks | P50597-1G |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
2166341-77-9 | 97% | 1G |
$2,690 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60883-250mg |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
2166341-77-9 | 95% | 250mg |
¥4587.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60883-500.0mg |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
2166341-77-9 | 95% | 500.0mg |
¥7643.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60883-500mg |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
2166341-77-9 | 95% | 500mg |
¥7643.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60883-100.0mg |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
2166341-77-9 | 95% | 100.0mg |
¥2864.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60883-100MG |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
2166341-77-9 | 95% | 100MG |
¥ 2,864.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60883-1G |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
2166341-77-9 | 95% | 1g |
¥ 11,457.00 | 2023-03-16 |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-olに関する追加情報
Compound CAS No. 2166341-77-9: (6S,7S)-7-Amino-8-Oxabicyclo[3.2.1]octan-6-Ol
The compound with CAS number 2166341-77-9, known as (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol, is a structurally complex bicyclic amino alcohol with significant potential in the field of organic synthesis and drug discovery. This compound belongs to the class of bicyclic compounds, which are characterized by their two interconnected rings, and it features an oxabicyclo structure, indicating the presence of an oxygen atom within the ring system. The stereochemistry of this compound is defined by its (6S,7S) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol and its derivatives. One notable approach involves the use of asymmetric catalysis to achieve high enantioselectivity during the formation of the bicyclic core. This has been particularly useful in constructing chiral centers, such as the (6S) and (7S) configurations observed in this compound. Such methods not only enhance the efficiency of synthesis but also pave the way for the production of enantiomerically pure materials, which are essential for pharmacological studies.
The structural uniqueness of (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol lies in its bicyclic framework, which combines a three-membered ring fused with a five-membered ring system containing an oxygen atom. This arrangement creates a rigid structure that can serve as a versatile scaffold for further functionalization. For instance, the amino group at position 7 can act as a nucleophile or undergo various transformations to introduce additional functionality into the molecule.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules, particularly those with antibacterial or antifungal properties. Its ability to form hydrogen bonds and participate in π-interactions makes it an attractive candidate for designing drugs targeting specific biological pathways or receptors.
In terms of applications, (6S,7S)-7-amino-8 oxabicyclo[3 2 1]octan 6 ol has shown promise in medicinal chemistry as a building block for constructing more complex molecules with therapeutic potential. For example, researchers have explored its use in creating analogs that inhibit enzymes involved in bacterial cell wall synthesis or fungal growth.
Moreover, advancements in computational chemistry have allowed for detailed molecular modeling studies of (6S,7S)-7-amino 8 oxabicyclo[3 2 1]octan 6 ol, providing insights into its interactions with biological targets at the atomic level. These studies have been instrumental in guiding further optimization efforts aimed at enhancing its bioavailability and efficacy.
In conclusion, (6S,7S)-7-amino 8 oxabicyclo[3 2 1]octan 6 ol represents a valuable addition to the arsenal of compounds available for drug discovery and organic synthesis research. Its unique structure and stereochemistry offer opportunities for developing novel therapeutics while ongoing research continues to unlock its full potential.
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